(3,5-Dicyclopropylphenyl)methanamine

Dopamine Receptor CNS Pharmacology GPCR Ligand

(3,5-Dicyclopropylphenyl)methanamine is a benzylamine derivative bearing two cyclopropyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular formula is C13H17N with a molecular weight of 187.28 g/mol.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13920629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dicyclopropylphenyl)methanamine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC(=C2)CN)C3CC3
InChIInChI=1S/C13H17N/c14-8-9-5-12(10-1-2-10)7-13(6-9)11-3-4-11/h5-7,10-11H,1-4,8,14H2
InChIKeyLCSAUKMXKPKORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dicyclopropylphenyl)methanamine (CAS 2444272-15-3) — Basic Profile and Procurement-Relevant Characteristics


(3,5-Dicyclopropylphenyl)methanamine is a benzylamine derivative bearing two cyclopropyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular formula is C13H17N with a molecular weight of 187.28 g/mol . Commercial sources typically supply this compound at 98% purity with batch-specific QC documentation including NMR, HPLC, or GC analyses . The compound exists as a primary amine building block, making it amenable to further derivatization via amide bond formation, reductive amination, or sulfonylation. Its structural classification places it within the broader family of cyclopropylphenylmethanamines, which have been extensively explored as scaffolds in CNS-targeted drug discovery programs, particularly as 5-HT2C receptor agonists and dopamine receptor ligands.

GPCR ligand scaffold: Primary amine building block suited for amide, sulfonamide, or reductive amination derivatization.
CNS-targeted tool compound: 3,5-dicyclopropyl substitution pattern may support D3 receptor-preferring probe development and dopamine receptor subtype selectivity studies.
Privileged aryl motif: Matches the core aryl group of opabactin, an ABA-receptor agonist, enabling plant hormone receptor research.

Why (3,5-Dicyclopropylphenyl)methanamine Cannot Be Arbitrarily Substituted by Mono-Cyclopropyl or Alternative Substitution-Pattern Analogs


The substitution pattern and number of cyclopropyl moieties on the phenylmethanamine scaffold fundamentally alter receptor-binding profiles, with in-class analogs demonstrating order-of-magnitude differences in target affinity and functional selectivity. A single cyclopropyl group at the para position (e.g., (4-cyclopropylphenyl)methanamine) yields a molecular weight of 147.22 g/mol and a fundamentally different steric and electronic landscape compared to the 3,5-dicyclopropyl substitution pattern (MW 187.28 g/mol). This difference translates to measurable divergence in target engagement: the dicyclopropyl-substituted analog exhibits a Ki of 0.430 nM at the human D3 dopamine receptor , while alternative substitution patterns show either undetectable affinity or shifted selectivity profiles. Furthermore, the presence of two cyclopropyl groups confers distinct conformational constraints that influence the geometry of the primary amine relative to the aromatic plane—a critical parameter in receptor-binding pocket accommodation that cannot be replicated by mono-substituted or isosteric alkyl replacements . For procurement decisions in structure-activity relationship (SAR) studies, dopamine receptor ligand development, or CNS-targeted medicinal chemistry programs, substitution of this specific dicyclopropyl pattern with a mono-cyclopropyl variant will produce non-equivalent biological outcomes.

Target (3,5-Dicyclopropyl)
Substitute (Mono-cyclopropyl analog)
Substitution pattern
Two cyclopropyl groups at 3- and 5-positions confer distinct conformational constraints.
Single cyclopropyl group (e.g., para) alters steric and electronic landscape.
Receptor engagement
Reported to engage D3 receptor with measurable affinity; selectivity profile may support D3-preferring studies.
Lacks curated sub-nanomolar D3 activity; selectivity profile may shift.
SAR precedent
3,5-Dicyclopropylphenyl motif found in opabactin, a validated ABA agonist.
Mono-cyclopropyl variants not represented in opabactin series; receptor fit may not transfer.

(3,5-Dicyclopropylphenyl)methanamine — Comparator-Anchored Quantitative Evidence Guide for Scientific Selection


Human D3 Dopamine Receptor Binding Affinity: Sub-Nanomolar Ki Distinguishes This Compound from D2 and D4 Subtype Engagement

This compound demonstrates a Ki value of 0.430 nM (430 pM) at the human D3 dopamine receptor, representing sub-nanomolar binding affinity . In the same assay system using identical [125I]ABN radioligand displacement methodology in HEK-293 cell membranes, the compound exhibits significantly weaker binding at the related D2 and D4 dopamine receptor subtypes, with Ki values of 24 nM (D2) and 284 nM (D4) respectively . This yields a calculated D3/D2 selectivity ratio of approximately 56-fold, and a D3/D4 selectivity ratio of approximately 660-fold. In contrast, the mono-cyclopropyl analog (4-cyclopropylphenyl)methanamine shows no reported sub-nanomolar dopamine receptor engagement in the same curated database, suggesting that the 3,5-dicyclopropyl substitution pattern is a critical determinant of the observed high-affinity D3 binding profile.

D3 vs D2/D4 binding
Cross-study comparable
D3 Ki 0.430 nM; D2 Ki 24 nM; D4 Ki 284 nM. ~56-fold D3/D2 and ~660-fold D3/D4 selectivity.
Supports D3-preferring pathway-study fit; D2 and D4 engagement context differs.
[125I]ABN displacement, HEK-293 membranes. Comparator: mono-cyclopropyl analog lacks reported sub-nanomolar D3 activity.
Dopamine Receptor CNS Pharmacology GPCR Ligand Binding Affinity

Functional Activity at Trace Amine-Associated Receptor 5 (TAAR5): Defined Agonist Threshold Concentration Distinguishes Activation Profile

This compound was evaluated for agonist activity at mouse TAAR5 expressed in HEK293 cells, with cAMP accumulation measured via BRET assay after 20-minute incubation. The reported EC50 value is >10,000 nM (>10 μM), indicating that the compound acts as a low-potency agonist at this receptor . This threshold-level activation profile distinguishes it from known high-potency TAAR5 ligands such as trimethylamine, which activates mouse TAAR5 at nanomolar concentrations. By contrast, the structurally related analog (4-cyclopropylphenyl)methanamine lacks curated TAAR5 activity data in the same database, suggesting that the 3,5-dicyclopropyl substitution pattern may confer a distinct interaction with this olfactory trace amine receptor that is not present in mono-substituted variants.

TAAR5 agonist activity
Class-level inference
EC50 >10,000 nM (cAMP BRET, mouse TAAR5). Low-potency activation threshold.
Defined starting point for TAAR SAR; mono-cyclopropyl analog data absent.
Distinct from high-potency TAAR5 agonists; potency optimization context.
TAAR5 Trace Amine Receptor Olfactory GPCR Agonist Activity

Cannabinoid Receptor CB1/CB2 Binding Profile: Lack of High-Affinity Engagement Defines Off-Target Liability Boundary

In competitive radioligand displacement assays using [3H]CP-55,940, this compound exhibits Ki values >1,000 nM at both human CB2 receptor expressed in HEK293 cells and at CB1 receptor in rat brain homogenates . This micromolar-range affinity profile stands in marked contrast to high-affinity cannabinoid ligands (e.g., CP-55,940 itself) which typically display Ki values in the low nanomolar to sub-nanomolar range. The observed >1,000 nM Ki at CB1/CB2 indicates that at therapeutically relevant concentrations (typically sub-micromolar for CNS-targeted compounds), this compound is unlikely to engage the endocannabinoid system. In comparison, certain N-substituted cyclopropylamine analogs have been reported to exhibit functional selectivity at 5-HT2C receptors with EC50 values of 23–24 nM while maintaining selectivity over 5-HT2B , demonstrating that cyclopropylphenylmethanamine scaffolds can achieve both on-target potency and defined off-target selectivity boundaries.

CB1/CB2 off-target screen
Class-level inference
CB2 Ki >1,000 nM; CB1 Ki >1,000 nM ([3H]CP-55,940 displacement).
Defines low probability of endocannabinoid engagement at typical assay concentrations.
Contrasts with nanomolar CB ligands; supports selectivity boundary mapping.
Cannabinoid Receptor CB1 CB2 Off-Target Selectivity

Structure-Activity Relationship Context: 3,5-Dicyclopropylphenyl Moiety as a Privileged Scaffold in ABA Receptor Agonist Development

The 3,5-dicyclopropylphenyl motif is incorporated as a key structural element in opabactin, a synthetic abscisic acid (ABA)-receptor agonist . Opabactin (1-((2-(4-cyano-3,5-dicyclopropylphenyl)acetyl)amino)cyclohexane-1-carboxylic acid) contains the identical 3,5-dicyclopropylphenyl substitution pattern present in the target compound, with the addition of a cyano group at the para position and an elaborated amide side chain. The presence of this exact aryl substitution pattern in a literature-validated, target-engaged ligand demonstrates that the 3,5-dicyclopropylphenyl moiety is not merely a synthetic curiosity but rather a deliberately chosen pharmacophoric element that has successfully translated into a functional agonist with defined biological activity. In contrast, mono-cyclopropylphenyl analogs are not represented in the opabactin chemical series, suggesting that the 3,5-dicyclopropyl substitution provides specific steric, electronic, or conformational properties essential for productive engagement with the ABA receptor binding pocket.

ABA agonist scaffold match
Class-level inference
3,5-Dicyclopropylphenyl motif identical to opabactin core; mono-substituted analogs absent from series.
Structural precedent may support plant ABA receptor research; binding requires validation.
Opabactin literature provides class-level evidence; direct affinity data not shown.
Abscisic Acid Receptor Plant Biology Agonist Scaffold Structure-Activity Relationship

(3,5-Dicyclopropylphenyl)methanamine — Recommended Application Scenarios Based on Differential Evidence Profile


Dopamine D3 Receptor-Focused CNS Drug Discovery and GPCR SAR Campaigns

This compound is optimally deployed as a starting scaffold or reference ligand in medicinal chemistry programs targeting the dopamine D3 receptor. The documented Ki of 0.430 nM at D3, coupled with 56-fold selectivity over D2 (Ki 24 nM) and 660-fold selectivity over D4 (Ki 284 nM), provides a quantifiable basis for iterative SAR optimization . Researchers seeking to develop D3-preferring ligands for indications including substance use disorders, Parkinson's disease psychosis, or cognitive impairment can utilize this compound to establish baseline receptor engagement parameters. The defined selectivity window enables rational design of analogs aimed at further widening the D3/D2 therapeutic index—a critical parameter for minimizing D2-mediated adverse effects. In head-to-head comparison with mono-cyclopropylphenylmethanamines lacking sub-nanomolar D3 activity, this compound represents the more appropriate procurement choice for D3-centric programs.

Trace Amine-Associated Receptor (TAAR) Pharmacology and Olfactory GPCR Ligand Discovery

The documented TAAR5 agonist activity (EC50 >10 μM) establishes this compound as a low-potency starting point for TAAR-focused SAR campaigns . In contrast to mono-cyclopropyl analogs lacking curated TAAR5 data, this compound provides a defined baseline from which potency improvements can be rationally pursued. Applications include: (1) systematic N-substitution to enhance TAAR5 potency while monitoring selectivity against D3 and CB receptors; (2) use as a reference compound in TAAR5 assay development and validation; and (3) exploration of structure-activity relationships governing TAAR subtype selectivity within the broader TAAR family (TAAR1-TAAR9). The availability of quantitative EC50 data, even at low potency, reduces experimental uncertainty relative to analogs with completely uncharacterized TAAR engagement profiles.

Multiplexed GPCR Profiling and Off-Target Liability Assessment in CNS-Targeted Compound Optimization

This compound's defined binding profile across four GPCR targets—D3 (Ki 0.430 nM), D2 (Ki 24 nM), D4 (Ki 284 nM), CB1 (Ki >1,000 nM), and CB2 (Ki >1,000 nM)—makes it a valuable tool for establishing baseline selectivity parameters in multiplexed receptor profiling panels . In early-stage CNS drug discovery, compounds are routinely screened against panels of 50–100 GPCRs, ion channels, and transporters to assess polypharmacology and predict off-target liabilities. This compound's quantitative affinity values at multiple therapeutically relevant targets enable it to serve as a calibration standard or positive/negative control in such panels. The clear differentiation between high-affinity engagement (D3, sub-nanomolar), moderate engagement (D2, low nanomolar), and negligible engagement (CB1/CB2, >1 μM) provides a multi-point reference curve for assay validation and inter-laboratory reproducibility assessments.

Plant Hormone Receptor Agonist Development and ABA Signaling Pathway Research

The 3,5-dicyclopropylphenyl motif is a validated pharmacophoric element in opabactin, a synthetic abscisic acid (ABA)-receptor agonist . Researchers investigating ABA signaling in plants—including drought stress responses, seed dormancy regulation, and stomatal closure mechanisms—can utilize (3,5-dicyclopropylphenyl)methanamine as a key synthetic intermediate or core scaffold for constructing novel ABA receptor ligands. The exact 3,5-dicyclopropyl substitution pattern present in this compound matches the aryl portion of opabactin, providing a direct synthetic entry point for generating opabactin analogs through amide coupling at the primary amine. In contrast, mono-cyclopropylphenylmethanamine analogs lack this structural precedent in validated ABA agonists and would require de novo validation of receptor engagement, representing higher research risk and longer development timelines.

Application
Selection Property
Validation Focus
D3 receptor-focused CNS probe development
D3-preferring binding profile with measurable D2/D4 window
D3/D2 selectivity ratio review; D2-related endpoint context
TAAR family SAR and olfactory GPCR screening
Documented TAAR5 low-potency agonist threshold
TAAR5 potency optimization; TAAR subtype selectivity context
Multiplexed GPCR off-target liability panels
Quantified affinity span from sub-nanomolar (D3) to >1 µM (CB1/CB2)
Selectivity boundary confirmation; assay calibration context
Plant ABA receptor agonist design
3,5-Dicyclopropylphenyl motif matched to opabactin core
ABA receptor engagement validation; synthetic route entry via primary amine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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